

# Introduction: The Strategic Importance of 1-Benzylpiperidin-3-ol

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## Compound of Interest

Compound Name: 1-Benzylpiperidin-3-ol

Cat. No.: B057625

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**1-Benzylpiperidin-3-ol**, also known as N-Benzyl-3-hydroxypiperidine, is a heterocyclic organic compound featuring a piperidine ring N-substituted with a benzyl group and a hydroxyl group at the 3-position.[1][2] Its molecular formula is  $C_{12}H_{17}NO$ , and it has a molecular weight of 191.27 g/mol.[1][3]

The N-benzyl piperidine (N-BP) structural motif is a cornerstone in medicinal chemistry, valued for its structural flexibility and three-dimensional nature.[4] This scaffold allows for crucial cation- $\pi$  interactions with target proteins and serves as a versatile platform for optimizing efficacy, stereochemistry, and pharmacokinetic properties in drug candidates.[4] Consequently, **1-Benzylpiperidin-3-ol** is not merely a reagent but a strategic chiral building block for synthesizing a wide range of biologically active molecules.[5] Its applications are prominent in the development of therapeutics targeting neurological disorders and as a precursor for hypotensive agents in cardiovascular research.[2][5]

## Commercial Sourcing and Supplier Evaluation

The procurement of high-quality starting materials is a critical, rate-limiting step in research and development. The commercial landscape for **1-Benzylpiperidin-3-ol** includes large, well-known distributors and specialized manufacturing laboratories.

## Identifying Reputable Suppliers

A multi-tiered approach to supplier identification is recommended.

- **Major Distributors:** Global suppliers like Sigma-Aldrich (a subsidiary of Merck), Thermo Fisher Scientific (which includes the Alfa Aesar brand), and VWR (now part of Avantor) offer extensive catalogs and robust distribution networks.<sup>[6][7]</sup> They are often a reliable first choice for standard purity grades and smaller quantities.
- **Specialized Chemical Manufacturers:** Companies like ChemScene, Simson Pharma, and BLDpharm focus on providing building blocks, advanced intermediates, and custom synthesis services.<sup>[3][8][9]</sup> These suppliers can often provide bulk quantities and detailed batch-specific data.
- **Online Marketplaces and Directories:** ChemicalBook acts as a comprehensive directory, listing numerous manufacturers and suppliers, primarily based in China, along with their offered purities and packaging sizes.<sup>[1][10]</sup>

## Critical Evaluation Criteria

Choosing a supplier requires a systematic evaluation beyond simple price comparison. The following table outlines key parameters for assessing potential vendors.

Parameter	Description	Why It Matters	Red Flags
Purity & Isomeric Form	Purity is typically offered at $\geq 97\%$ or $\geq 98\%$ . <a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[11]</a> Suppliers may offer the racemic mixture (CAS: 14813-01-5) or specific enantiomers like (S)-1-Benzylpiperidin-3-ol (CAS: 91599-79-0). <a href="#">[8]</a>	The required purity and stereochemistry are dictated by the specific synthetic route and target molecule to avoid downstream separation challenges and ensure biological specificity.	Lack of clear purity specifications; ambiguity between racemic and enantiomerically pure forms.
Documentation	A Certificate of Analysis (CoA) and a Safety Data Sheet (SDS) must be provided. The CoA should detail the specific analytical tests performed (e.g., NMR, GC-MS, HPLC) and the results for the supplied batch.	The CoA validates the identity and purity of the material. The SDS is essential for risk assessment and safe handling. <a href="#">[12]</a>	Incomplete CoA, missing batch numbers, or a generic SDS not specific to the compound.
Scalability & Lead Time	Assess the supplier's ability to provide quantities ranging from grams for initial research to kilograms for scale-up manufacturing. <a href="#">[10]</a>	Ensures a consistent supply chain as a project progresses from discovery to development, avoiding the need to re-validate a new supplier later.	Inability to provide quotes for larger quantities; excessively long lead times for standard catalog items.
Technical Support	Reputable suppliers have qualified chemists available to answer technical questions about product specifications,	Access to expertise can be invaluable for troubleshooting unexpected experimental results or addressing	Unresponsive customer service; inability to connect with technically knowledgeable staff.

stability, and handling.

[6][13]

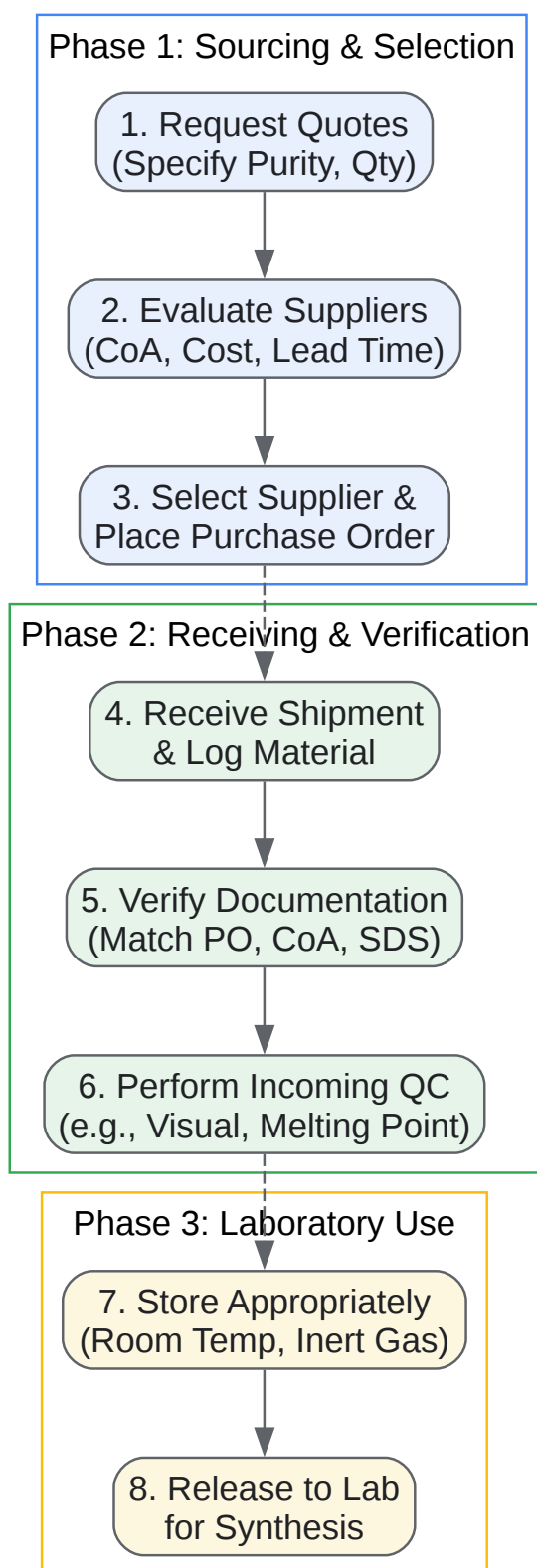
complex handling

requirements.

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## The Procurement Workflow

A structured purchasing process ensures clarity, compliance, and timely delivery. The workflow diagram below illustrates the key stages from initial identification to laboratory use.



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Caption: A typical workflow for procuring research chemicals.

## Safety, Handling, and Storage

Proper handling of **1-Benzylpiperidin-3-ol** is paramount for ensuring laboratory safety.

### Hazard Profile

The compound and its hydrochloride salt are classified as hazardous.[1] Key hazard statements include:

- H301: Toxic if swallowed.[1]
- H315: Causes skin irritation.[12]
- H319: Causes serious eye irritation.[12]
- H335: May cause respiratory irritation.[12]

Therefore, all handling must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[14]

### Storage and Stability

For long-term stability, **1-Benzylpiperidin-3-ol** should be stored under the following conditions:

- Temperature: Room temperature.[3]
- Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.[1]
- Container: A tightly sealed container to protect from moisture, as the compound can be hygroscopic.[1]

## Exemplary Protocol: Synthesis of 1-Benzylpiperidin-3-ol

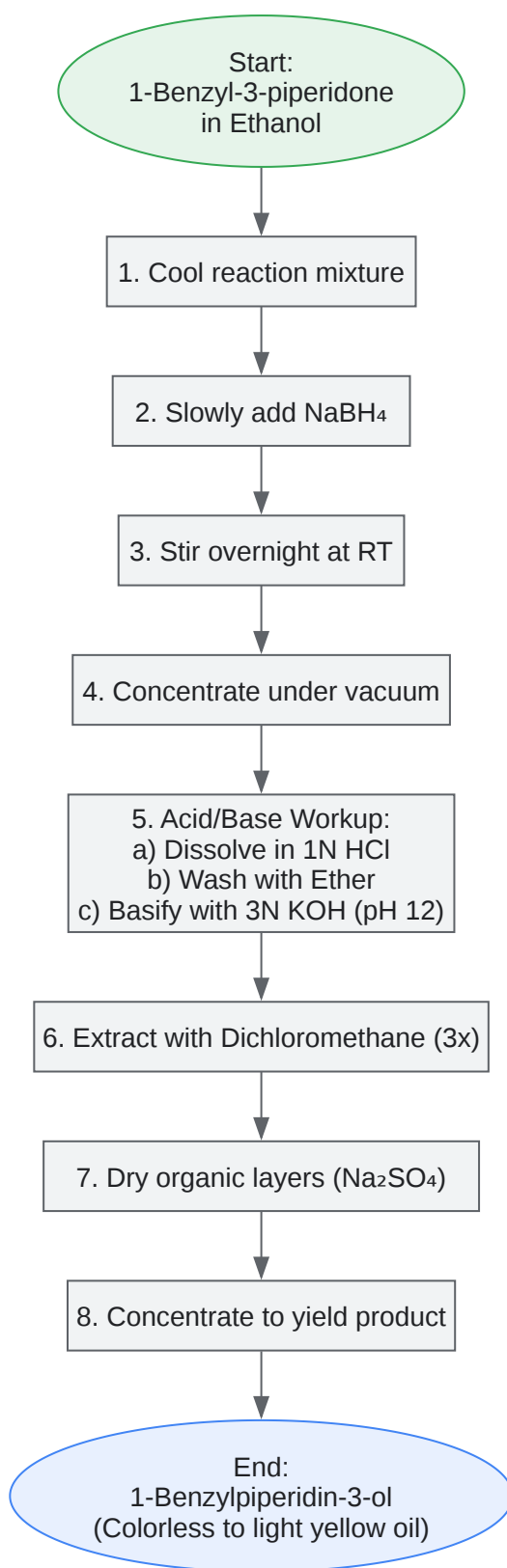
This section provides a detailed, step-by-step protocol for the synthesis of **1-Benzylpiperidin-3-ol** via the reduction of 1-Benzyl-3-piperidone. This common transformation illustrates a typical application of synthetic methodology that a researcher might perform.[1][15]

## Materials and Reagents

- 1-Benzyl-3-piperidone (or its hydrochloride salt)
- Sodium borohydride ( $\text{NaBH}_4$ )
- Ethanol or Methanol
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ ), if starting from the hydrochloride salt
- Ethyl acetate
- Hydrochloric acid (1.0 N)
- Potassium hydroxide (3.0 N)
- Dichloromethane
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous
- Standard laboratory glassware, magnetic stirrer, and rotary evaporator

## Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis.



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Caption: Workflow for the reduction of a piperidone to a piperidinol.



### Detailed Steps:

- (Optional - Salt Freeing): If starting with N-benzyl-3-piperidone hydrochloride, convert it to the free base by dissolving it in water, adding an aqueous solution of  $K_2CO_3$  until the solution is basic, and extracting the free base with ethyl acetate. Dry and concentrate the ethyl acetate extracts before proceeding.[\[1\]](#)[\[15\]](#)
- Reaction Setup: Dissolve the 1-benzyl-3-piperidone (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stir bar.[\[1\]](#)
- Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride ( $NaBH_4$ ) (1.0-1.2 equivalents) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.[\[15\]](#)
- Reaction Monitoring: Remove the ice bath and allow the reaction mixture to stir overnight at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Quench & Workup: Concentrate the reaction mixture under reduced pressure to remove the ethanol.[\[1\]](#)[\[15\]](#)
- Dissolve the resulting residue in 1.0 N HCl. Wash this acidic aqueous solution twice with diethyl ether to remove any unreacted starting material or non-basic impurities.[\[1\]](#)
- Carefully adjust the pH of the aqueous phase to ~12 by adding 3.0 N KOH.[\[1\]](#)[\[15\]](#)
- Extraction: Extract the basic aqueous solution three times with dichloromethane.[\[1\]](#)[\[15\]](#)
- Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate ( $Na_2SO_4$ ). Filter off the drying agent and concentrate the filtrate under vacuum to yield the final product, **1-Benzylpiperidin-3-ol**, typically as a colorless to light yellow oil.[\[1\]](#)[\[15\]](#)
- Analysis: The purity of the crude product can be assessed by techniques such as LC/MS, which should show a mass consistent with the product ( $m/z$  192.3  $[M+H]^+$ ).[\[1\]](#)

## Conclusion

**1-Benzylpiperidin-3-ol** is a valuable building block in modern drug discovery. A successful research outcome depends not only on elegant synthetic design but also on the diligent sourcing of high-quality reagents. By implementing a rigorous supplier evaluation process, adhering to strict safety and handling protocols, and employing validated synthetic procedures, researchers can effectively leverage this versatile intermediate to advance their scientific objectives.

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